Hexapeptide-11
Overview
Description
Hexapeptide-11 (acetate) is a synthetic peptide composed of six amino acids: phenylalanine, valine, alanine, proline, phenylalanine, and proline. It was initially isolated from the fermentation of Saccharomyces yeast but is now synthesized for higher purity. This compound is known for its potential anti-aging properties and its ability to influence cellular processes related to aging and skin health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexapeptide-11 (acetate) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group to allow for the addition of the next amino acid.
Coupling: of the next amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.
Industrial Production Methods: In industrial settings, SPPS is scaled up using automated peptide synthesizers, which streamline the process and ensure consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Hexapeptide-11 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.
Major Products Formed:
Oxidation: Sulfoxides or disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Hexapeptide-11 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes such as cell proliferation, migration, and differentiation.
Medicine: Explored for its potential anti-aging effects and its ability to enhance skin elasticity and reduce wrinkles.
Industry: Incorporated into cosmetic formulations for its skin-rejuvenating properties
Mechanism of Action
Hexapeptide-11 (acetate) exerts its effects by influencing various molecular pathways:
Antioxidant Gene Expression: It increases the expression of genes like Nrf2, Keap1, NQO1, and TXNRD1, which are involved in the cellular antioxidant response.
Matrix Metalloproteinase Activity: Enhances the activity of matrix metalloproteinases (MMP-2 and MMP-9), which play a role in extracellular matrix remodeling.
Cellular Senescence: Reduces hydrogen peroxide-induced senescence in fibroblasts, thereby promoting cell longevity and health.
Comparison with Similar Compounds
Hexapeptide-11 (acetate) can be compared with other peptides used in cosmetic and medical applications:
Palmitoyl Pentapeptide-4: Known for its anti-wrinkle properties, it stimulates collagen production.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory effects.
Acetyl Hexapeptide-8: Often used as a muscle relaxant to reduce the appearance of fine lines and wrinkles.
Uniqueness: this compound (acetate) is unique due to its specific sequence and its ability to modulate antioxidant gene expression and matrix metalloproteinase activity, making it particularly effective in anti-aging applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYWOGCSROPRT-OBXVVNIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648379 | |
Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161258-30-6 | |
Record name | Hexapeptide-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAPEPTIDE-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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